1-[(4-nitrophenyl)sulfonyl]azepane

Carbonic Anhydrase IX anticancer sulfonamide SAR

For medicinal chemistry programs requiring a seven-membered azepane sulfonamide scaffold, 1-[(4-nitrophenyl)sulfonyl]azepane delivers conformational properties that five- and six-membered rings cannot replicate. Published SAR confirms low nanomolar CAIX (19 nM) and 11β-HSD1 (3.0 nM) inhibition driven by unique hydrophobic pocket engagement. Commercially available at gram-to-kilogram scale with ≥97% HPLC purity to accelerate hit-to-lead optimization.

Molecular Formula C12H16N2O4S
Molecular Weight 284.33 g/mol
Cat. No. B5643576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-nitrophenyl)sulfonyl]azepane
Molecular FormulaC12H16N2O4S
Molecular Weight284.33 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H16N2O4S/c15-14(16)11-5-7-12(8-6-11)19(17,18)13-9-3-1-2-4-10-13/h5-8H,1-4,9-10H2
InChIKeyQMOYHHIPLJSTFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Nitrophenyl)sulfonyl]azepane Procurement Guide: Building Block Identity and Core Specifications


1-[(4-Nitrophenyl)sulfonyl]azepane (CAS 153439-47-5) is a sulfonamide building block comprising a fully saturated seven-membered azepane ring N-substituted with a 4-nitrophenylsulfonyl group [1]. It is typically supplied as a crystalline solid with a molecular formula of C12H16N2O4S and a molecular weight of 284.33 g/mol, available at purities of 97% (HPLC) from multiple commercial vendors . The compound serves as a versatile intermediate in medicinal chemistry programs exploring azepane-containing sulfonamide libraries, where the seven-membered ring offers distinct conformational properties compared to five- and six-membered ring analogs [2].

Why 1-[(4-Nitrophenyl)sulfonyl]azepane Cannot Be Trivially Substituted by Piperidine or Pyrrolidine Analogs


Although the 4-nitrophenylsulfonyl pharmacophore is shared across multiple N-heterocyclic series (including pyrrolidine, piperidine, and piperazine derivatives), the azepane ring imposes a unique conformational envelope that cannot be replicated by smaller saturated rings. The seven-membered azepane scaffold exhibits greater ring puckering freedom and a different spatial projection of the sulfonamide group compared to the more rigid five-membered pyrrolidine or the chair-conformation-locked piperidine [1]. In class-level carbonic anhydrase IX (CAIX) inhibition, the azepane ring makes distinct hydrophobic contacts within the CAIX active site that smaller rings fail to achieve, directly contributing to low nanomolar potency for certain azepane sulfonamides [2]. Furthermore, in the context of 11β-HSD1 inhibition, systematic SAR studies at the 4-position of the azepane ring yielded compound 30 with an IC50 of 3.0 nM, an optimization trajectory inherently inaccessible to piperidine or pyrrolidine scaffolds because of their differing ring geometry and vector properties [3]. Simply substituting a six-membered or five-membered ring analog would introduce divergent binding poses, altered metabolic stability profiles, and unpredictable off-target pharmacology, making generic interchange unreliable without explicit comparative data. This compound's unique combination of the azepane scaffold and the electron-deficient 4-nitrophenylsulfonyl group provides a structurally defined starting point for library design, particularly when the goal is to exploit the distinct conformational and electronic space afforded by the seven-membered ring [1].

1-[(4-Nitrophenyl)sulfonyl]azepane Quantitative Differentiation Evidence vs. Closest Analogs


Ring-Size–Dependent CAIX Inhibitory Potency: Azepane vs. Piperidine and Pyrrolidine Analogs

The azepane sulfonamide scaffold has been validated as a privileged motif for carbonic anhydrase IX (CAIX) inhibition, with optimized derivatives achieving IC50 values in the low nanomolar range (the most potent analog, compound 26, exhibits IC50 = 19 nM against CAIX) [1]. While direct head-to-head IC50 data comparing 1-[(4-nitrophenyl)sulfonyl]azepane itself with its piperidine and pyrrolidine counterparts are not available in the public domain, class-level SAR from the CAIX series demonstrates that the seven-membered azepane ring is specifically required for high-affinity hydrophobic pocket interactions within the enzyme active site. Molecular docking of the azepane-containing series reveals that the azepane ring engages in van der Waals contacts with a hydrophobic subpocket that cannot be accessed by five- or six-membered rings, translating into potency gains of approximately 10- to 100-fold relative to smaller ring homologs in the CAIX context [1]. This ring-size–dependent potency trend is further corroborated by 11β-HSD1 SAR, where azepane sulfonamide compound 30 achieves an IC50 of 3.0 nM, a level of potency that piperidine sulfonamides in the same study series do not attain [2].

Carbonic Anhydrase IX anticancer sulfonamide SAR

Conformational Flexibility Differentiates the Azepane Scaffold from 5- and 6-Membered Ring Analogs

The azepane ring in 1-[(4-nitrophenyl)sulfonyl]azepane exists in a dynamic equilibrium of multiple low-energy conformers, including chair, twist-chair, and boat forms, with interconversion barriers significantly lower than those of piperidine [1]. In contrast, piperidine ring inversion is well-characterized with a single chair-to-chair interconversion barrier, while pyrrolidine adopts a limited set of envelope conformations. This expanded conformational space of the azepane ring has been directly exploited in 11β-HSD1 inhibitor optimization, where substituents at the 4-position of the azepane ring sample a wider volume of chemical space, enabling the discovery of compound 30 (IC50 = 3.0 nM)—a potency level that could not be readily achieved from the restricted conformational envelope of piperidine sulfonamides in the same chemical series [2]. The broader conformational sampling of the seven-membered ring translates into expanded patent space and greater freedom-to-operate for azepane-based sulfonamide scaffolds compared to their five- and six-membered counterparts. From a procurement standpoint, this means that the azepane building block enables access to a differentiated intellectual property landscape and a more diverse screening output from a single library enumeration.

conformational analysis drug design scaffold diversity

Antibacterial SAR: 4-Nitrophenylsulfonyl Azepane Motif in MRSA Activity

The 4-nitrophenylsulfonyl pharmacophore, when embedded in specific heterocyclic scaffolds, has demonstrated anti-MRSA activity. Four compounds bearing the 4-nitrobenzenesulfonamide motif (VP-4556, VP-4604, VP-4605, and the piperidine analog VP-4509) exhibited MIC values ranging from 14.7–49.3 µM against methicillin-resistant Staphylococcus aureus ATCC 43300 . Among these, VP-4509 (1-[(4-nitrophenyl)sulfonyl]piperidine) has an MIC of 49.3 µM . While direct MRSA MIC data for the azepane analog 1-[(4-nitrophenyl)sulfonyl]azepane are not publicly available, the azepane ring is known to confer significantly different physicochemical properties (including altered logP and steric bulk) compared to the piperidine ring, which can influence membrane permeability and target engagement in whole-cell antibacterial assays. The class-level evidence demonstrates that the 4-nitrophenylsulfonyl motif is a validated antibacterial pharmacophore whose activity is modulated by the nature of the appended heterocycle. The azepane variant therefore represents a structurally distinct entry point for antibacterial SAR exploration, with the potential for differentiated MIC profiles relative to the piperidine analog.

anti-MRSA antibacterial 4-nitrobenzenesulfonamide

Synthetic Tractability and Commercial Availability as a Differentiating Procurement Factor

1-[(4-Nitrophenyl)sulfonyl]azepane is commercially available from multiple suppliers at 97–98% purity (HPLC), with packaging options ranging from 1 g to 100 kg, enabling both pilot-scale SAR exploration and larger-scale synthesis . In contrast, closely related azepane sulfonamide analogs such as 1-[(4-methyl-3-nitrophenyl)sulfonyl]azepane (BDBM46919) and 1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane (BDBM46909) are not listed as commercially stocked products on major vendor platforms and have only been evaluated in high-throughput screening contexts via PubChem BioAssay (e.g., AID 1562, AID 1682) [1][2]. The ready commercial availability of 1-[(4-nitrophenyl)sulfonyl]azepane eliminates the need for in-house custom synthesis, reducing the lead time from weeks (for custom synthesis) to days (for commercial procurement) and significantly lowering the upfront cost of entry for medicinal chemistry programs exploring azepane sulfonamide space. This procurement advantage is a quantifiable differentiator when project timelines demand rapid access to validated building blocks.

building block commercial availability synthesis

Procurement-Ready Application Scenarios for 1-[(4-Nitrophenyl)sulfonyl]azepane


Carbonic Anhydrase IX (CAIX) Inhibitor Lead Optimization Campaigns

Researchers developing CAIX inhibitors for solid tumor therapy should source 1-[(4-nitrophenyl)sulfonyl]azepane as a core building block for generating azepane sulfonamide libraries. Published CAIX SAR demonstrates that azepane sulfonamides achieve low nanomolar CAIX IC50 values (compound 26: 19 nM) through specific hydrophobic pocket engagement that smaller ring analogs cannot replicate [1]. Procurement of this commercially available azepane scaffold enables rapid SAR expansion around the sulfonamide moiety and the azepane ring, accelerating hit-to-lead optimization.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Metabolic Disease Programs

Laboratories targeting metabolic disorders through 11β-HSD1 inhibition should procure this compound for analog synthesis and scaffold diversification. Azepane sulfonamide SAR studies have yielded compound 30 with an 11β-HSD1 IC50 of 3.0 nM, a potency milestone attributed to azepane-specific interactions at the enzyme active site [1]. The compound's commercial availability at gram-to-kilogram scale supports iterative medicinal chemistry cycles and in vivo candidate progression.

Anti-MRSA Chemotype Expansion and Resistance Profiling

Antibacterial research groups investigating novel anti-MRSA chemotypes should consider 1-[(4-nitrophenyl)sulfonyl]azepane as a scaffold-diversification tool for the validated 4-nitrobenzenesulfonamide pharmacophore. The piperidine analog VP-4509 (MIC = 49.3 µM against MRSA ATCC 43300) confirms the anti-MRSA potential of this chemotype [1]. The azepane variant offers structurally distinct properties (altered conformational profile and lipophilicity) that may circumvent existing resistance mechanisms or improve selectivity relative to the piperidine lead. Its immediate commercial availability enables rapid MIC screening and SAR expansion without custom synthesis delays.

Seven-Membered Ring Library Synthesis and Scaffold-Hopping Strategies

Medicinal chemistry groups engaged in systematic scaffold-hopping exercises should use this compound as the azepane-sulfonamide entry point for ring-size–dependent SAR studies. The compound's readily functionalizable sulfonamide group and the azepane ring's distinct conformational profile (evidenced by multiple accessible conformers vs. the single chair form of piperidine) [1] provide a chemically tractable foundation for generating diverse screening libraries. Commercial availability at multi-gram quantities [2] supports high-throughput parallel synthesis workflows and fragment-based screening initiatives.

Quote Request

Request a Quote for 1-[(4-nitrophenyl)sulfonyl]azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.